molecular formula C11H20N2O B1586639 1-(Piperidin-4-ylcarbonyl)piperidine CAS No. 63214-58-4

1-(Piperidin-4-ylcarbonyl)piperidine

Cat. No. B1586639
CAS RN: 63214-58-4
M. Wt: 196.29 g/mol
InChI Key: JFHHGGAQABVJIF-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylcarbonyl)piperidine is a compound with the molecular formula C11H20N2O and a molecular weight of 196.29 . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1-(Piperidin-4-ylcarbonyl)piperidine consists of two piperidine rings connected by a carbonyl group . The compound’s empirical formula is C11H21ClN2O, and its molecular weight is 232.75 .


Physical And Chemical Properties Analysis

1-(Piperidin-4-ylcarbonyl)piperidine is a solid powder at ambient temperature . It has a molecular weight of 196.29 .

Scientific Research Applications

Neuropharmacology and Memory Enhancement

  • Facilitation of Long-Term Potentiation in the Hippocampus : The compound 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, which is structurally related to 1-(Piperidin-4-ylcarbonyl)piperidine, has been shown to enhance glutamatergic transmission in the brain. This results in increased induction of long-term potentiation in the hippocampus, potentially improving memory retention in various tasks (Stäubli et al., 1994).

  • Improving Delayed Recall in Elderly Subjects : 1-(quinoxalin-6-ylcarbonyl)piperidine (CX516), another analogue, demonstrated significant improvement in delayed recall among elderly subjects, indicating potential applications in enhancing cognitive functions (Lynch et al., 1997).

Medicinal Chemistry and Drug Discovery

  • Synthesis of Piperidine Derivatives : Research on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are important in medicinal chemistry, has been conducted. This involves a straightforward process starting from commercially available compounds (Košak et al., 2014).

  • Modulation of Serotonin Receptors : A series of benzamide derivatives with the piperidine structure, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized for evaluating serotonin 4 receptor agonist activity. These compounds have implications in gastrointestinal motility (Sonda et al., 2003).

Bioavailability and Absorption

  • Influence on Membrane Dynamics and Enzyme Kinetics : Piperine, a compound structurally similar to 1-(Piperidin-4-ylcarbonyl)piperidine, has shown to modulate membrane dynamics and permeation characteristics in the intestine. This suggests potential applications in enhancing the bioavailability of various drugs (Khajuria et al., 2002).

Corrosion Inhibition

  • Application in Corrosion Inhibition of Iron : Piperidine derivatives have been evaluated for their corrosion inhibition properties on iron. This includes studying the adsorption behaviors and calculating reactivity parameters to understand their effectiveness (Kaya et al., 2016).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314;H301+H311+H331 indicating that it causes severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

piperidin-1-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHHGGAQABVJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383323
Record name 1-(piperidin-4-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-ylcarbonyl)piperidine

CAS RN

63214-58-4
Record name 1-(piperidin-4-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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